Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Overview
Description
Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes ammonium, phosphate, and long-chain fatty acid ester groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves multiple steps. One common method includes the esterification of glycerol with tetradecanoic acid to form 2,3-bis(tetradecanoyloxy)propyl glycerol. This intermediate is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group or the ester linkages.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate
- Glycerophosphorylethanolamine
- Glycerylphosphorylethanolamine
Uniqueness
Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate stands out due to its unique combination of long-chain fatty acid esters and phosphate groups. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring membrane integration and interaction with hydrophobic and hydrophilic environments.
Properties
IUPAC Name |
azanium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31?,32-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGIUHZTOUFLGK-SKZICHJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NO10P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746682 | |
Record name | Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953758-30-0 | |
Record name | Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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